molecular formula C16H20N2O2 B5617148 N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide

N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide

Cat. No. B5617148
M. Wt: 272.34 g/mol
InChI Key: HSFLSRSZBGYUGK-UHFFFAOYSA-N
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Description

The synthesis and study of organic compounds involving cyclohexenyl structures and acetamide functional groups have been a focal point in medicinal chemistry and materials science due to their diverse biological activities and potential applications.

Synthesis Analysis

Synthesis of similar complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, Sarhan, Lateef, and Waheed (2017) detailed the synthesis of a ligand by reacting acetyl isothiocyanate with 4-aminoantipyrine, leading to complexes characterized by various spectroscopic techniques (Sarhan, Lateef, & Waheed, 2017).

Molecular Structure Analysis

Molecular structure determination, including conformational studies, often employs techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, Dou et al. (1997) investigated the crystal structures of related acetamide derivatives, revealing insights into the planarity and orientation of phenyl rings and acetamide groups (Dou et al., 1997).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, underlining their reactivity towards synthesizing biologically active compounds. For instance, Panchal and Patel (2011) described the conversion of 4-amino-4H-1,2,4-triazole with acetyl chloride into N-(4H-1,2,4-triazol-4-yl)acetamide, followed by reactions with aromatic aldehydes to yield target compounds (Panchal & Patel, 2011).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the practical applications of these compounds. The crystal structure analysis provides insights into molecular arrangements, intermolecular interactions, and stability.

Chemical Properties Analysis

Chemical properties, including acidity (pKa) and reactivity towards various reagents, are essential for predicting the behavior of these compounds in biological systems or chemical syntheses. Duran and Canbaz (2013) determined the acidity constants of acetamide derivatives, highlighting their chemical behavior in different environments (Duran & Canbaz, 2013).

properties

IUPAC Name

N-[4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(19)17-12-4-6-13(7-5-12)18-14-8-15(20)10-16(2,3)9-14/h4-8,18H,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFLSRSZBGYUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide

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